5,9-Epi-penstemoside

描述

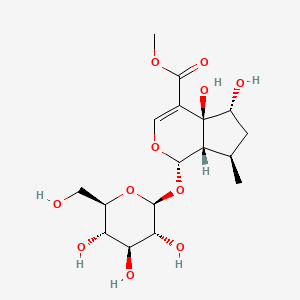

5,9-Epi-penstemoside was initially isolated from Eremostachys glabra and proposed as a novel iridoid glucoside with a unique stereochemical configuration at the C-5 and C-9 positions . This revision arose from advanced spectroscopic re-evaluations, particularly nuclear magnetic resonance (NMR) and nuclear Overhauser effect (NOE) data, which corrected earlier misinterpretations of bridgehead proton configurations. The misassignment underscores the challenges in stereochemical analysis of iridoids, a class of monoterpenoids prevalent in medicinal plants.

属性

分子式 |

C17H26O11 |

|---|---|

分子量 |

406.4 g/mol |

IUPAC 名称 |

methyl (1S,4aS,5R,7R,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8-13,15-16,18-22,24H,3-4H2,1-2H3/t6-,8-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 |

InChI 键 |

MLTZHVBDDNOQNM-RNLJPYGHSA-N |

手性 SMILES |

C[C@@H]1C[C@H]([C@@]2([C@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

规范 SMILES |

CC1CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |

同义词 |

5,9-epi-penstemoside |

产品来源 |

United States |

相似化合物的比较

Structural Similarities and Misassignments

The structural revision of 5,9-epi-penstemoside is part of a broader reevaluation of iridoid glucosides isolated from Eremostachys glabra. Key comparisons include:

Key Structural Features

- Penstemoside vs. This compound: Both share identical molecular frameworks (C₁₆H₂₄O₁₁), but the initial misassignment of this compound arose from ambiguous NOE interactions between bridgehead protons (H-5 and H-9). Reanalysis confirmed the canonical penstemoside structure .

- Barlerin (8-O-acetylshanziside) : Differs from penstemoside by an acetyl group at C-8, a feature initially misassigned in its "6,9-epi" form due to overlapping spectral signals .

- 7,8-Didehydropenstemoside : Contains a double bond at C7-C8, distinguishing it from penstemoside. The "5,9-epi" variant was disproven via UV and mass spectrometry .

Implications of Structural Revisions

The revisions highlight critical pitfalls in iridoid characterization:

NOE Data Limitations: Bridgehead protons (e.g., H-5, H-9) in iridoids exhibit complex coupling patterns, leading to overinterpretation of epimeric configurations .

Stereochemical Redundancy: Multiple iridoids from Eremostachys glabra were erroneously classified as novel due to minor spectral variations, emphasizing the need for cross-validation with synthetic standards or X-ray crystallography.

Research Findings and Methodological Insights

The 2007 study by Jensen et al. systematically revised six iridoid glucosides using:

- 1D/2D NMR : Reassigned proton and carbon signals, clarifying stereochemical ambiguities.

- Comparative Spectral Analysis: Overlaid data with known compounds (e.g., harpagoside, agnuside) to confirm identities.

- Mass Spectrometry : Verified molecular formulas and fragmentation patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。